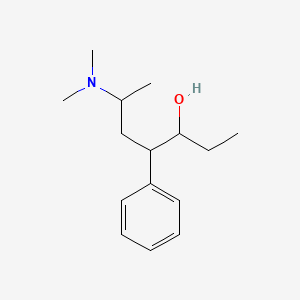
6-(Dimethylamino)-4-phenylheptan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Dimethylamino)-4-phenylheptan-3-ol is an organic compound with a complex structure that includes a dimethylamino group, a phenyl group, and a heptanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-4-phenylheptan-3-ol typically involves multi-step organic reactions. One common method includes the alkylation of a phenyl-substituted heptanol with dimethylamine under controlled conditions. The reaction may require catalysts such as palladium or nickel to facilitate the formation of the desired product. The reaction conditions often involve moderate temperatures and pressures to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of automated systems for monitoring and adjusting reaction conditions is also common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
6-(Dimethylamino)-4-phenylheptan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into simpler alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols or amines.
Aplicaciones Científicas De Investigación
6-(Dimethylamino)-4-phenylheptan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: Research into its potential therapeutic effects, such as analgesic or anti-inflammatory properties, is ongoing.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-(Dimethylamino)-4-phenylheptan-3-ol involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as pain relief or anti-inflammatory responses. The compound may also influence signaling pathways by altering the activity of key proteins or enzymes involved in these pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-(Dimethylamino)-4,4-diphenylheptan-3-one: This compound has a similar structure but includes an additional phenyl group, which may alter its chemical properties and biological activity.
4-Dimethylaminopyridine: Although structurally different, it shares the dimethylamino functional group and is used in similar chemical reactions.
Uniqueness
6-(Dimethylamino)-4-phenylheptan-3-ol is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
5441-25-8 |
|---|---|
Fórmula molecular |
C15H25NO |
Peso molecular |
235.36 g/mol |
Nombre IUPAC |
6-(dimethylamino)-4-phenylheptan-3-ol |
InChI |
InChI=1S/C15H25NO/c1-5-15(17)14(11-12(2)16(3)4)13-9-7-6-8-10-13/h6-10,12,14-15,17H,5,11H2,1-4H3 |
Clave InChI |
KSDALSCOLZNRQY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(CC(C)N(C)C)C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B14016222.png)
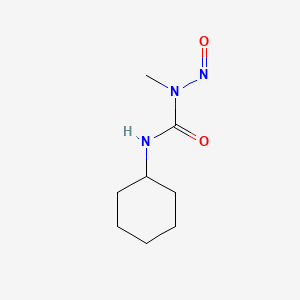

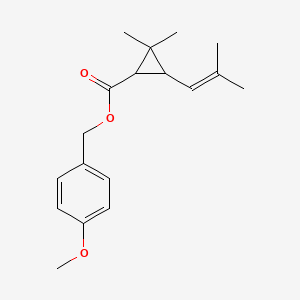
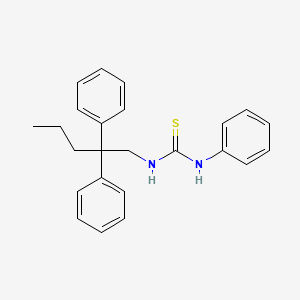
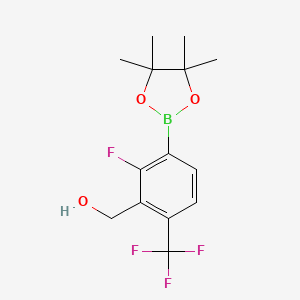
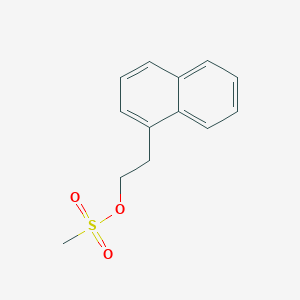
![2-([1,1'-Biphenyl]-4-yl)-3-nitrosoimidazo[1,2-a]pyrimidine](/img/structure/B14016280.png)
![Methyl 4-bromo-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B14016281.png)
![2-[(2,4,5-Triethoxyphenyl)methylidene]propanedinitrile](/img/structure/B14016283.png)
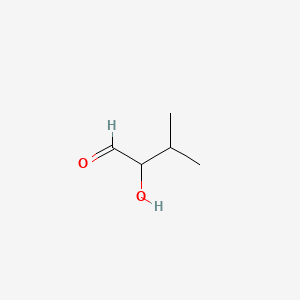

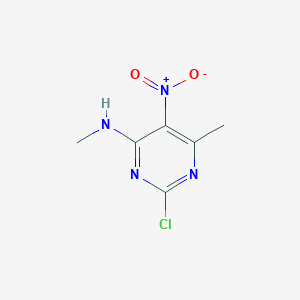
![(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methyl acetate](/img/structure/B14016311.png)
